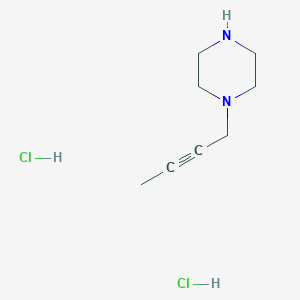

![molecular formula C9H6Cl2N2O B1473573 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole CAS No. 41420-95-5](/img/structure/B1473573.png)

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Descripción general

Descripción

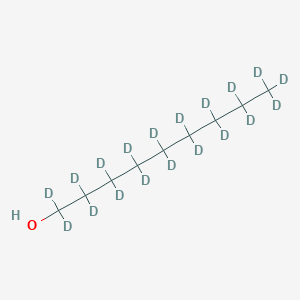

“2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” is a chemical compound with the CAS Number: 41420-95-5. It has a molecular weight of 229.06 and its IUPAC name is 2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole . It is stored at room temperature and has a purity of 95%. The compound is a beige solid .

Molecular Structure Analysis

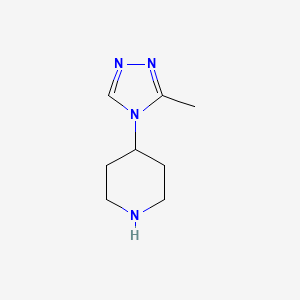

The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring composed of two nitrogen atoms and one oxygen atom . The InChI code for the compound is 1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (229.06), its storage temperature (room temperature), and its physical form (beige solid) .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Oxadiazole derivatives, including 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole, exhibit a wide range of pharmacological activities due to their favorable physical, chemical, and pharmacokinetic properties. These compounds have been shown to interact effectively with biomacromolecules via hydrogen bond interactions, leading to antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. This highlights their potential in medicinal chemistry and pharmacology research for developing new therapeutic agents (Wang et al., 2022).

Therapeutic Worth and Bioactivity

The unique structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems, contributing to a range of bioactivities. Research into 1,3,4-oxadiazole-based derivatives has highlighted their high therapeutic potency, underpinning their use in treating various ailments and their significant development value in medicinal chemistry (Verma et al., 2019).

Metal-Ion Sensing Applications

1,3,4-Oxadiazoles are also of interest in the field of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make them suitable for the development of selective metal-ion sensors, showcasing their versatility beyond pharmacological applications (Sharma et al., 2022).

Biological Roles and Synthesis

The development of new medicinal species for treating numerous diseases leverages the 1,3,4-oxadiazole core. Innovative methods for the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research, indicating the core's pivotal role in creating therapeutically active compounds (Nayak & Poojary, 2019).

New Drug Development Significance

The 1,3,4-oxadiazole core is recognized as a critical structural subunit in the synthesis of new drug candidates, due to its diverse pharmacological properties. This core is utilized in synthetic medicinal chemistry as surrogates of carboxylic acids, carboxamides, and esters, indicating its crucial role in the development of efficacious and less toxic medicinal agents (Rana, Salahuddin, & Sahu, 2020).

Safety and Hazards

The safety information available indicates that “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used and all sources of ignition should be removed .

Direcciones Futuras

The future directions for “2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole” and other 1,3,4-oxadiazole derivatives involve further exploration of their synthesis methods and biological activities. There is a growing interest in heterocyclic systems of this nature, and new methods of obtaining complex structures containing oxadiazole rings are being sought . These compounds could potentially be used in the future in medicine and agriculture .

Mecanismo De Acción

Target of Action

It is known that 1,3,4-oxadiazole derivatives interact with various biological targets such as nucleic acids, enzymes, and globular proteins .

Mode of Action

1,3,4-oxadiazole derivatives are known to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases . These interactions contribute to their antiproliferative effects .

Biochemical Pathways

Furthermore, 1,3,4-oxadiazole derivatives have been shown to target various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Result of Action

It is known that 1,3,4-oxadiazole derivatives can have a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Análisis Bioquímico

Biochemical Properties

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It has been shown to inhibit the activity of enzymes such as thymidylate synthase and topoisomerase II, which are essential for DNA replication and cell division . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating cellular responses to external stimuli . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . These effects underscore the compound’s potential in cancer therapy and other medical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical processes . For instance, the compound’s interaction with thymidylate synthase prevents the synthesis of thymidine, a nucleotide required for DNA replication . Additionally, this compound modulates gene expression by interacting with transcription factors and altering chromatin structure . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . It undergoes gradual degradation in the presence of metabolic enzymes, leading to the formation of inactive metabolites . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective drug development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, the compound binds to plasma proteins, influencing its distribution and bioavailability . These interactions determine the compound’s localization and accumulation in specific tissues, impacting its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also translocate to the nucleus, where it modulates gene expression by binding to DNA and transcription factors . These localization patterns are influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments.

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVVCFLGGAFDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1473512.png)